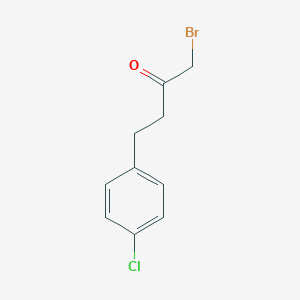
1-Bromo-4-(4-chlorophenyl)butan-2-one
Vue d'ensemble
Description
1-Bromo-4-(4-chlorophenyl)butan-2-one is a chemical compound used in the synthesis of various other compounds . It is an intermediate in the synthesis of 5-(4-Chlorophenyl)-2,2-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1,3-pentanediol (C377885), which is a hydroxy tebuconazole conjugate . Tebuconazole is an ergosterol biosynthesis inhibitor .
Synthesis Analysis
The synthesis of 1-Bromo-4-(4-chlorophenyl)butan-2-one involves several steps. It is used as an intermediate in the synthesis of 5-(4-Chlorophenyl)-2,2-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1,3-pentanediol . This compound is a hydroxy tebuconazole conjugate, and tebuconazole is an ergosterol biosynthesis inhibitor .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(4-chlorophenyl)butan-2-one can be found in various chemical databases . It consists of a butan-2-one group with a bromine atom attached to the first carbon and a 4-chlorophenyl group attached to the fourth carbon .Chemical Reactions Analysis
1-Bromo-4-(4-chlorophenyl)butan-2-one is used as a reagent in various chemical reactions . It is particularly useful in the synthesis of tebuconazole, an ergosterol biosynthesis inhibitor .Applications De Recherche Scientifique
Molecular Structure Analysis
1-Bromo-4-(4-chlorophenyl)butan-2-one has been studied for its unique molecular structure. For instance, Lastovickova et al. (2018) analyzed the molecular structure of similar compounds, highlighting the interactions and geometries involved in these molecules, such as the C—Cl⋯Cl type I interactions observed (Lastovickova, La Scala, & Sausa, 2018).
Computational Chemistry Studies
In computational chemistry, Erdogan and Erdoğan (2019) investigated the nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanone derivatives, including 1-Bromo-4-(4-chlorophenyl)butan-2-one. This study utilized Density Functional Theory (DFT) calculations to understand the chemical species and reactions involved (Erdogan & Erdoğan, 2019).
Reductive Arylation Studies
Citterio (2003) explored the reductive arylation of electron-deficient olefins, including 4-(4-chlorophenyl)butan-2-one. This research provides insights into the chemical reactions and synthesis processes related to this compound (Citterio, 2003).
Resonant Photoionization Spectroscopy
Rondino et al. (2016) conducted studies on the conformational landscape of similar compounds, using resonant two-photon ionization (R2PI) spectroscopy. This study aids in understanding the impact of substituents like chlorine on molecular geometry and interactions (Rondino et al., 2016).
Synthesis and Crystal Structure Studies
Kang et al. (2015) focused on the crystal structure of cyproconazole, a compound related to 1-Bromo-4-(4-chlorophenyl)butan-2-one. Their research provides valuable information on the crystallographic aspects of such compounds (Kang, Kim, Kwon, & Kim, 2015).
Enantiomerically Pure Synthesis
Zhang et al. (2014) developed a procedure for the synthesis of enantiomerically pure derivatives starting from similar compounds. This research is crucial for understanding the synthesis of optically pure enantiomers in chemical compounds (Zhang et al., 2014).
Sigma-2 Ligands and Anticancer Activity
Asong et al. (2019) identified 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one, a compound structurally related to 1-Bromo-4-(4-chlorophenyl)butan-2-one, as a sigma ligand with potential anticancer activities. This highlights the pharmaceutical applications of such compounds (Asong et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-4-(4-chlorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIPMIUCKDMPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4-chlorophenyl)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



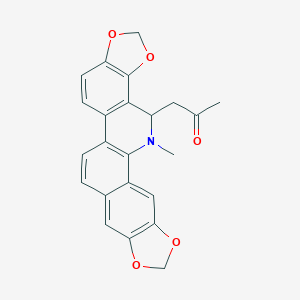
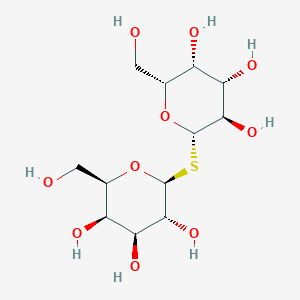
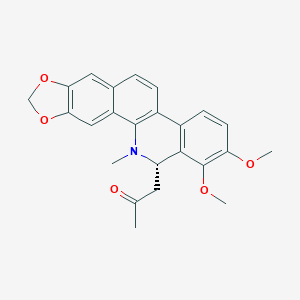
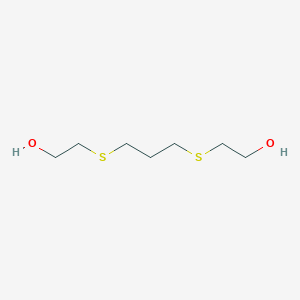
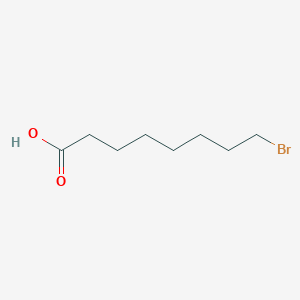
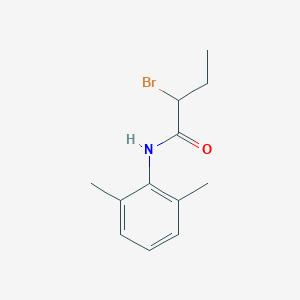
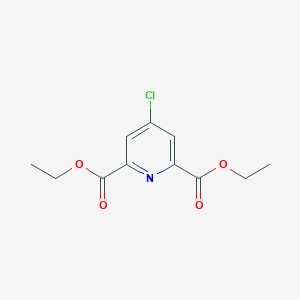
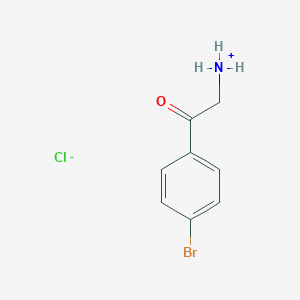
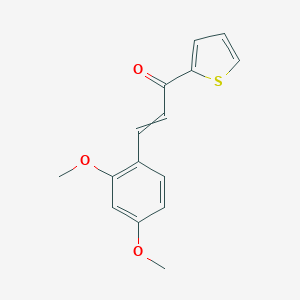
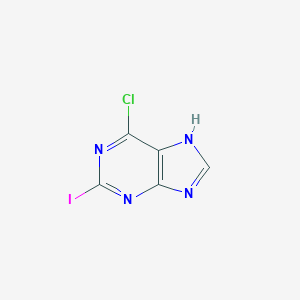
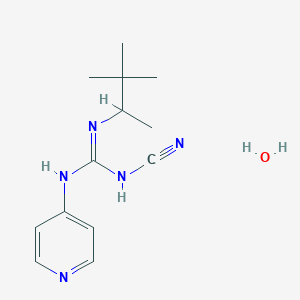
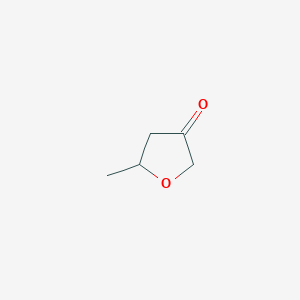
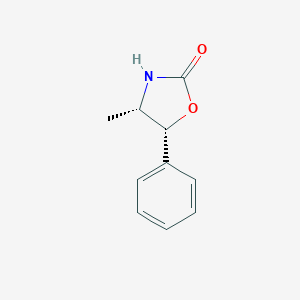
![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)